4-Methyl-3-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid
Description
4-Methyl-3-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid is a benzoic acid derivative featuring a methyl group at the 4-position of the benzene ring and a 3-oxo-1,2,4-triazin-5-ylamino substituent at the 3-position. The compound combines a planar aromatic system (benzoic acid) with a heterocyclic triazinone moiety, which may confer unique physicochemical and biological properties. The triazinone ring and amino linker may facilitate hydrogen bonding and π-π interactions, critical for target binding in enzymatic systems.
Properties
IUPAC Name |
4-methyl-3-[(3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-6-2-3-7(10(16)17)4-8(6)13-9-5-12-15-11(18)14-9/h2-5H,1H3,(H,16,17)(H2,13,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBNUGFJLARSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC2=NC(=O)NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-3-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-Methyl-3-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H10N4O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 4-Methyl-3-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid |
| CAS Number | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoic acid derivatives. For instance, similar compounds have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit bacterial growth may be attributed to its structural components which interfere with bacterial cell wall synthesis and protein production pathways.
Antioxidant Properties
Research indicates that compounds with triazine rings exhibit notable antioxidant activities. These activities are crucial in combating oxidative stress in biological systems. The presence of the triazine moiety in 4-Methyl-3-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid suggests it may also possess similar properties .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
The mechanisms by which 4-Methyl-3-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in malignant cells.
- Antibacterial Mechanisms : Disruption of bacterial cell membrane integrity and inhibition of DNA synthesis are potential mechanisms for its antimicrobial activity.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A comparative study showed that derivatives with triazine rings exhibited lower minimum inhibitory concentrations (MICs) against MRSA compared to traditional antibiotics .
- Cytotoxicity Assessment : In a study involving human breast cancer cell lines, the compound demonstrated significant cytotoxic effects with IC50 values indicating strong potential for therapeutic use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. 5-{(2E)-2-[4-(Dimethylamino)benzylidene]hydrazino}-1,2,4-triazin-3(2H)-one ()
- Structure: This compound replaces the benzoic acid moiety with a 4-(dimethylamino)benzylidene hydrazone group linked to the triazinone ring.
- Linkage: The hydrazone bond (C=N–N) introduces conformational rigidity, whereas the amino linker (–NH–) in the target compound allows rotational flexibility, possibly affecting binding kinetics .
B. 4-[2-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazino]benzoic Acid ()
- Structure: Features a hydrazino (–NH–NH–) bridge between the benzoic acid and triazinone, with a methyl group on the triazine ring.
- Key Differences: Linkage: The hydrazino group introduces additional hydrogen-bonding sites but may reduce metabolic stability due to susceptibility to oxidative cleavage. Substituent Position: Methylation on the triazine (vs. the benzene in the target compound) could alter electronic effects, influencing pKa and solubility (e.g., logP differences) .
C. 4-Methyl-3-[[4-(3-pyridyl)pyrimidin-2-yl]amino]benzoic Acid ()
- Structure: A pyrimidine-pyridyl substituent replaces the triazinone ring.
- Key Differences: Heterocycle: The pyrimidine-pyridyl system offers distinct π-stacking and metal-coordination capabilities compared to the triazinone’s hydrogen-bonding propensity. Bioactivity: Pyrimidine derivatives are common in kinase inhibitors (e.g., nilotinib), suggesting the target compound may share similar pharmacological pathways but with modified selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
